molecular formula C12H18N2O2S B13166170 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide

Cat. No.: B13166170
M. Wt: 254.35 g/mol
InChI Key: YFENUJFKDSHLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with an aminomethylbenzyl group and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the dioxide functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Biological Activity

4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide, also known as thiomorpholine-1,1-dioxide , is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include thiomorpholine derivatives and various aromatic amines. The process may require specific reagents and conditions to achieve optimal yields.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • Inhibition Studies : In a disk diffusion assay, compounds similar to thiomorpholine-1,1-dioxide demonstrated inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Anticancer Activity

Thiomorpholine derivatives have also been investigated for their cytotoxic effects on cancer cell lines:

  • Cytotoxicity Assays : Compounds related to thiomorpholine-1,1-dioxide showed potent cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells .
  • IC50 Values : The IC50 values for these compounds were found to be in the nanomolar range, indicating high potency .

Research Findings

Several studies have documented the biological activities of thiomorpholine derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Foroumadi et al. (2020)4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxideAntibacterial against H. pyloriNot specified
Jalilian et al. (2006)N(4)-methyl-tolyl-2-acetylpyridine thiosemicarbazoneCytotoxic against glioblastoma<100 nM
Various StudiesThis compoundAntimicrobial against E. coli, S. aureusNot specified

Case Studies

One notable case study involved the evaluation of the compound's efficacy against antibiotic-resistant strains of bacteria. The results demonstrated that the compound could inhibit the growth of resistant strains effectively, suggesting potential applications in treating resistant infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis through oxidative stress pathways and disrupt normal cell cycle progression.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine

InChI

InChI=1S/C12H18N2O2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14/h1-4H,5-10,13H2

InChI Key

YFENUJFKDSHLRO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.